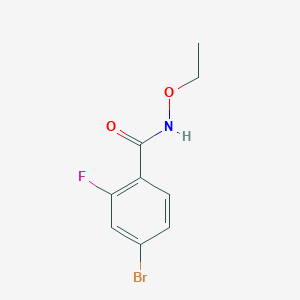

4-bromo-N-ethoxy-2-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO2 |

|---|---|

Molecular Weight |

262.08 g/mol |

IUPAC Name |

4-bromo-N-ethoxy-2-fluorobenzamide |

InChI |

InChI=1S/C9H9BrFNO2/c1-2-14-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

PKAXMKIQLKOEAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Reaction Mechanism Elucidation in Benzamide Transformations

Mechanistic Pathways of Palladium-Catalyzed C-H Activation Reactions

Palladium-catalyzed C-H bond functionalization has become an indispensable method for the direct conversion of inert C-H bonds into new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This approach offers high atom and step economy by avoiding the need for pre-functionalized starting materials. nih.govstudysmarter.co.uk The success of these reactions hinges on two main challenges: overcoming the inherent inertness of C-H bonds and controlling the site selectivity in molecules with multiple C-H bonds. nih.gov

The catalytic functionalization of C-H bonds at palladium centers typically proceeds through distinct catalytic cycles, most commonly involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) redox manifolds. A crucial step in these cycles, particularly for directed reactions, is the formation of a cyclometalated intermediate, known as a palladacycle. nih.govrsc.org

In a general Pd(II)/Pd(0) cycle, the process often begins with a ligand-directed C-H activation at a Pd(II) center, forming a stable five- or six-membered palladacycle intermediate. nih.govrsc.org This intermediate can then react with a coupling partner. Subsequent reductive elimination forms the desired C-C or C-X bond, releasing the product and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst to close the cycle. nih.gov

Alternatively, a Pd(II)/Pd(IV) catalytic cycle can operate. Following the initial C-H activation to form the Pd(II) palladacycle, an oxidative addition step with a reagent (e.g., an alkyl halide or a diaryliodonium salt) generates a high-valent Pd(IV) intermediate. nih.govnih.gov This species then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. nih.govrsc.org For instance, the reaction of a palladacycle with an oxidant can furnish Pd(IV) intermediates, which then lead to the formation of various cyclic structures. nih.gov Stoichiometric studies have successfully isolated and characterized key dinuclear palladacycle intermediates in reactions involving benzamides, providing concrete evidence for their role in the catalytic process. acs.orgconsensus.app

| Catalytic Cycle | Key Steps | Description | Reference |

|---|---|---|---|

| Pd(II)/Pd(0) | 1. C-H Activation 2. Reaction with Coupling Partner 3. Reductive Elimination 4. Oxidation | A Pd(II) catalyst activates a C-H bond to form a palladacycle. After coupling, reductive elimination yields the product and Pd(0), which is then re-oxidized to Pd(II). | nih.govnih.gov |

| Pd(II)/Pd(IV) | 1. C-H Activation 2. Oxidative Addition 3. Reductive Elimination | The initial Pd(II) palladacycle is oxidized to a Pd(IV) species, which then undergoes reductive elimination to release the product and regenerate the Pd(II) catalyst. | nih.govrsc.org |

Site selectivity in C-H activation is predominantly achieved by using substrates containing coordinating functional groups, often called "directing groups". nih.govrsc.org These groups bind to the palladium center and deliver the catalyst to a specific, proximal C-H bond, leading to highly regioselective functionalization, typically at the ortho position. nih.govnih.govrsc.org

Amide groups, including N-substituted variants like N-methoxy amides, are effective directing groups for palladium-catalyzed C-H functionalization. nih.govcapes.gov.br The N-methoxy amide group, for example, has been successfully used in the ortho-alkoxylation of benzamides. capes.gov.br Bidentate directing groups, which form a stable, chelated structure with the metal, are particularly efficient for site-selective C-H activation. rsc.org The 8-aminoquinoline (B160924) group is a powerful bidentate directing group used for the C-H functionalization of benzamides. elsevierpure.comsigmaaldrich.com

In addition to the directing group on the substrate, external ligands coordinated to the palladium catalyst play a critical role in modulating reactivity and selectivity. nih.gov The development of suitable ligand scaffolds is a major focus in the field, as they can influence the rate, positional selectivity, and even the mechanism of the reaction. nih.govacs.org For example, sterically demanding, electron-rich phosphine (B1218219) ligands can increase the nucleophilicity of the Pd(0) center, lowering the activation energy for key steps like oxidative addition. nih.govacs.org The choice of ligand can be crucial for achieving high yields and selectivity; for instance, in some reactions, rac-BINAP was found to be more efficient than dppe for promoting the desired coupling. acs.org The interplay between the substrate's directing group and the external ligand is an intimate dialogue that dictates the outcome of the catalytic transformation. acs.org

| Component | Function | Example | Impact | Reference |

|---|---|---|---|---|

| Directing Group | Controls site-selectivity | N-methoxy amide, 8-aminoquinoline | Directs functionalization to the ortho C-H bond via chelation with the Pd catalyst. | capes.gov.brelsevierpure.com |

| External Ligand | Modulates reactivity and selectivity | Phosphines (e.g., P(t-Bu)3), Amino Acids, Pyridines | Can enhance reaction rates, improve yields, and control positional or enantioselectivity by altering the electronic and steric properties of the catalyst. | nih.govacs.org |

Electrophilic Bromination Mechanism Studies in Aromatic Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. Bromination, a classic example of EAS, involves the replacement of a hydrogen atom on an aromatic ring with a bromine atom, a process that requires a detailed mechanistic understanding to predict and control its outcome. fiveable.mepressbooks.pub

The generally accepted mechanism for electrophilic aromatic bromination proceeds in two main steps. lumenlearning.comlibretexts.orglibretexts.org The first, and typically rate-determining, step involves the attack of the aromatic ring's π-electrons on an electrophilic bromine species. lumenlearning.com This electrophile is often generated by polarizing molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). fiveable.mepressbooks.pub

This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma (σ) complex. fiveable.mepressbooks.publumenlearning.com This intermediate is positively charged and its stability is crucial to the reaction's progress. fiveable.me The positive charge in the arenium ion is delocalized across the ortho and para positions relative to where the bromine atom has attached. nih.gov In the second, fast step of the mechanism, a base removes a proton from the carbon atom bearing the bromine, restoring the stable aromatic system and yielding the final substituted product. lumenlearning.comlibretexts.orglibretexts.org The strong energetic favorability of reforming the aromatic ring is why substitution occurs instead of addition. pressbooks.publumenlearning.com While the term "bromonium ion" is sometimes used, in the context of aromatic substitution, the key intermediate is the resonance-stabilized arenium ion (carbocation), not a cyclic bromonium ion as is formed in the electrophilic addition to alkenes. fiveable.me

Substituents already present on the aromatic ring profoundly influence both the rate and the regioselectivity of electrophilic bromination. wikipedia.orgsaskoer.ca These effects are categorized based on whether the substituent donates or withdraws electron density from the ring, through inductive and resonance effects. wikipedia.orgminia.edu.eg

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of reaction compared to unsubstituted benzene (B151609). wikipedia.orgmasterorganicchemistry.com These groups stabilize the intermediate arenium ion. fiveable.me By donating electrons, particularly through resonance, they enrich the ortho and para positions, directing the incoming electrophile to these sites. nih.govsaskoer.ca Examples include hydroxyl (–OH), alkoxy (–OR), and amino (–NR₂) groups. minia.edu.egmasterorganicchemistry.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. wikipedia.orgsaskoer.ca These groups destabilize the arenium ion intermediate. wikipedia.org Most deactivating groups, such as nitro (–NO₂), cyano (–CN), and carbonyl-containing groups (e.g., amides), direct the incoming electrophile to the meta position. masterorganicchemistry.comlibretexts.org This is because the ortho and para positions are more strongly deactivated (more positively polarized) than the meta position. libretexts.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced two-dimensional (2D) techniques, the exact arrangement and connectivity of atoms within 4-bromo-N-ethoxy-2-fluorobenzamide can be established.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the N-ethoxy group. The substitution pattern on the benzene (B151609) ring—containing a fluorine atom at position 2 and a bromine atom at position 4—results in a complex splitting pattern for the three aromatic protons.

The aromatic region would likely display signals for H-3, H-5, and H-6. The fluorine atom at C-2 will cause significant coupling to the adjacent H-3 proton and a smaller, long-range coupling to the H-5 proton. Similarly, the protons on the aromatic ring will exhibit coupling to each other.

The N-ethoxy group will present two characteristic signals: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H-3 | 7.60 - 7.80 | Doublet of doublets (dd) | J (H-H), J (H-F) |

| Aromatic H-5 | 7.30 - 7.50 | Doublet of doublets (dd) | J (H-H), J (H-F) |

| Aromatic H-6 | 7.40 - 7.60 | Triplet or Doublet of doublets (t or dd) | J (H-H) |

| -O-CH₂- | 3.90 - 4.20 | Quartet (q) | ~7.0 |

| -CH₃ | 1.20 - 1.40 | Triplet (t) | ~7.0 |

Note: Predicted values are based on analysis of structurally similar compounds and standard functional group ranges. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethoxy group carbons. The chemical shifts are significantly influenced by the attached substituents.

The carbonyl carbon (C=O) of the amide group is expected to appear at the most downfield position, typically in the range of 160-170 ppm. rsc.org The aromatic carbons will show complex shifts due to the combined electronic effects of the fluorine, bromine, and amide substituents. The carbon directly bonded to fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet, which is a key identifying feature. doi.org The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbon attached to bromine (C-4) will have its chemical shift influenced by the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 162 - 168 | Downfield due to electronegative oxygen. |

| C-1 (Aromatic) | 120 - 125 | Attached to the amide group. |

| C-2 (Aromatic) | 158 - 162 (doublet) | Attached to fluorine, shows large ¹JCF coupling. doi.org |

| C-3 (Aromatic) | 115 - 120 | Influenced by adjacent fluorine. |

| C-4 (Aromatic) | 118 - 123 | Attached to bromine. |

| C-5 (Aromatic) | 130 - 135 | |

| C-6 (Aromatic) | 125 - 130 | |

| -O-CH₂- | 65 - 75 | |

| -CH₃ | 13 - 16 |

Note: Predicted values are based on analysis of structurally similar compounds and established substituent effects. doi.org

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. bas.bgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to confirm the connectivity between the adjacent aromatic protons and, crucially, to establish the correlation between the -O-CH₂- quartet and the -CH₃ triplet of the ethoxy group. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It allows for the direct assignment of each carbon signal based on the already-assigned proton signals. For instance, the proton quartet around 4.0 ppm would correlate to the carbon signal of the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular framework. Key expected correlations for this compound would include:

Correlations from the aromatic protons (H-3, H-5, H-6) to various aromatic carbons, confirming the substitution pattern.

Correlation from the methylene protons (-O-CH₂-) to the amide carbonyl carbon (C=O), confirming the N-ethoxyamide linkage.

Correlations from the aromatic proton at H-3 to the carbonyl carbon (C=O) and C-1, C-2, and C-5.

These 2D experiments, when used in combination, provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The resulting spectra serve as a unique "molecular fingerprint" and are highly effective for identifying the presence of specific functional groups. uomustansiriyah.edu.iq

The amide group gives rise to several characteristic vibrational bands, with the Amide I and Amide II bands being the most prominent and diagnostically useful. researchgate.net

Amide I Band: This band, appearing in the 1630–1695 cm⁻¹ region, is primarily due to the C=O stretching vibration. nih.govnih.gov Its exact position is sensitive to hydrogen bonding and the electronic nature of the substituents on the aromatic ring. For a secondary amide like this compound, this band is expected to be strong in the IR spectrum.

Amide II Band: This band is found between 1510 and 1570 cm⁻¹ and arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govnih.gov The intensity and position of this band can provide further information about the amide conformation.

The analysis of these two bands confirms the presence of the secondary amide functionality within the molecule.

The other key functional groups in the molecule also have characteristic vibrational frequencies.

C-F Vibrations: The carbon-fluorine bond gives rise to a strong stretching vibration in the IR spectrum, typically found in the 1000–1400 cm⁻¹ range. researchgate.net Aromatic C-F stretches often appear in the 1250-1100 cm⁻¹ region.

C-Br Vibrations: The carbon-bromine stretching vibration occurs at a much lower frequency due to the larger mass of the bromine atom. This band is expected in the 600–500 cm⁻¹ region of the IR and Raman spectra. nih.gov

Alkoxy Group Vibrations: The N-O-C system of the ethoxy group will have characteristic vibrations. The C-O-N stretching vibrations will contribute to the spectrum. More definitively, the C-O-C asymmetric stretch of the ethoxy group is expected to produce a strong band in the IR spectrum, typically located in the 1260–1000 cm⁻¹ range. youtube.com C-H stretching vibrations from the ethoxy group's alkyl chain will also be visible in the 3000–2850 cm⁻¹ region. uomustansiriyah.edu.iq

Table 3: Summary of Expected Characteristic Vibrational Frequencies (IR/Raman)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Alkyl) | Stretching | 2980 - 2850 | Medium |

| C=O (Amide I) | Stretching | 1680 - 1640 | Strong |

| N-H Bending + C-N Stretching (Amide II) | Bending/Stretching | 1570 - 1515 | Medium to Strong |

| C-C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-F (Aromatic) | Stretching | 1250 - 1100 | Strong |

| C-O (Alkoxy) | Asymmetric Stretching | 1260 - 1000 | Strong |

| C-Br | Stretching | 600 - 500 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical analytical tool for determining the precise mass of a molecule, which in turn serves to validate its elemental composition. For this compound, with a theoretical molecular formula of C₉H₉BrFNO₂, HRMS would provide an experimentally measured mass with a high degree of accuracy, typically to within a few parts per million (ppm).

This technique differentiates between compounds that may have the same nominal mass but different elemental formulas. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). The theoretical exact mass of this compound can be calculated, and an experimental HRMS measurement would be expected to align closely with this value, thereby confirming the molecular formula.

Table 1: Theoretical Mass Data for this compound

| Property | Data |

|---|---|

| Molecular Formula | C₉H₉BrFNO₂ |

| Monoisotopic Mass | 260.9804 Da |

| Nominal Mass | 261 Da |

| Source | Calculated based on isotopic masses |

No experimental HRMS data for this compound has been found in the searched scientific literature.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique would provide invaluable information on the molecular conformation, bond parameters, and intermolecular interactions of this compound. However, a search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific databases reveals no published crystal structure for this compound. The following subsections describe the specific structural details that would be elucidated if such data were available.

A crystallographic analysis would reveal the molecule's preferred conformation in the solid state. This includes the dihedral angles between the phenyl ring and the amide substituent, as well as the geometry of the ethoxy group. Precise measurements of all bond lengths (e.g., C-Br, C-F, C=O, N-O, C-N) and bond angles would be obtained. This data is fundamental for understanding the molecule's steric and electronic properties.

Table 2: Expected Bond and Angle Data from X-ray Crystallography

| Parameter Type | Examples | Significance |

|---|---|---|

| Bond Lengths (Å) | C-Br, C-F, C=O, N-O, C-C (aromatic) | Indicates bond order and electronic effects. |

| Bond Angles (°) | O=C-N, C-N-O, F-C-C | Defines the geometry around atomic centers. |

| Torsion Angles (°) | C-C-N-O, C-N-O-C | Describes the conformation of the molecule. |

No experimental X-ray crystallography data for this compound has been found. The table represents the type of data that the analysis would yield.

In the solid state, molecules of this compound would interact through a network of non-covalent forces. X-ray crystallography would identify and quantify these interactions, which are crucial for determining the crystal's stability and physical properties. Given the functional groups present, one could anticipate several types of interactions, including:

N-H⋯O Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong acceptor. This interaction would likely be a primary organizing force in the crystal lattice.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen.

C-H⋯O and C-H⋯F Interactions: Weaker hydrogen bonds involving aromatic or ethyl C-H groups and oxygen or fluorine atoms could further stabilize the crystal structure.

The sum of the intermolecular interactions dictates how the molecules pack together to form a three-dimensional lattice. An X-ray diffraction study would provide a complete picture of this supramolecular architecture. It would reveal repeating motifs, such as chains or sheets, formed by hydrogen bonds and other interactions. Understanding the crystal packing is essential for predicting material properties like solubility, melting point, and morphology.

Computational and Theoretical Investigations of 4 Bromo N Ethoxy 2 Fluorobenzamide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and reactivity of organic molecules. nih.govsemanticscholar.org DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net The exchange-correlation functional approximates the complex electron exchange and correlation energies. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional, is widely used and has been shown to be reliable for calculating the geometries and properties of benzamide (B126) derivatives and other organic molecules. nih.govresearchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G or 6-311G, are commonly employed. researchgate.net For higher accuracy, these are augmented with polarization functions (indicated by (d,p) or **) and diffuse functions (indicated by + or ++). Polarization functions allow for non-spherical distribution of electron density, which is crucial for describing bonding, while diffuse functions are important for molecules with lone pairs or for describing anions and excited states. researchgate.net For analogues like 4-ethoxy-2,3-difluoro benzamide, calculations have been successfully performed using B3LYP with basis sets such as 6-31+G(d,p) and 6-311++G(d,p). researchgate.net

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies

| Component | Example | Purpose |

| Functional | B3LYP | A hybrid functional that provides a good balance of accuracy and computational efficiency for organic molecules. |

| wB97XD | A range-separated functional that includes empirical dispersion correction, suitable for studying non-covalent interactions. nih.gov | |

| Basis Set | 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse functions on both heavy and hydrogen atoms (++), providing more flexibility for describing electron distribution. researchgate.net |

Before analyzing electronic properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface (PES). researchgate.net This process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

For flexible molecules containing rotatable bonds, such as the ethoxy group in 4-bromo-N-ethoxy-2-fluorobenzamide, a single optimization may not be sufficient. Conformational landscape analysis is performed to identify different stable conformers and the energy barriers between them. This is often done by performing a PES scan, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step. researchgate.net For the analogous 4-ethoxy-2,3-difluoro benzamide, a PES scan around the C-O bond of the ethoxy group was used to identify the most stable conformation for subsequent analysis. researchgate.net

Electronic Structure and Reactivity Descriptors

Once an optimized geometry is obtained, a variety of electronic properties can be calculated to describe the molecule's reactivity.

According to frontier molecular orbital (FMO) theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chalcogen.ro

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov This energy gap is fundamental to predicting the electronic and optical properties of a molecule. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Interpretation

| Parameter | Formula | Interpretation |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential. A higher value indicates a better electron donor. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. A lower value indicates a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger value indicates a "harder," less reactive molecule. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. A larger value indicates a "softer," more reactive molecule. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture of chemical bonds and lone pairs that aligns with the familiar Lewis structure concept. wikipedia.orgq-chem.com This method is used to investigate intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.nettaylorandfrancis.com

Table 3: Example of NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C=C) | High | Resonance stabilization from an oxygen lone pair to an aromatic ring. |

| LP (N) | σ* (C-H) | Moderate | Intramolecular hydrogen bonding. taylorandfrancis.com |

| σ (C-C) | σ* (C-C) | Low | Hyperconjugation between adjacent sigma bonds. |

| π (C=C) | π* (C=C) | High | π-electron delocalization within an aromatic system. |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is plotted on the molecule's electron density surface and is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

The MEP map uses a color scale to represent the electrostatic potential. researchgate.net

Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H protons). researchgate.net

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction or hydrogen bonding. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. nih.gov

Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity)

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. These indices, including chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), are determined from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The chemical potential (μ) indicates the molecule's tendency to escape from a system, with a more negative value suggesting higher stability. researchgate.net Chemical hardness (η) and its inverse, global softness (S), quantify the molecule's resistance to changes in its electron distribution; harder molecules are less reactive. researchgate.net The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net For 4EDFB, the negative chemical potential points to its stability, and the calculated hardness and electrophilicity provide a quantitative measure of its reactivity. researchgate.net Halogen substitution is known to influence these parameters; for instance, in a study of halogen-substituted pyrazine-2-carboxamide derivatives, halogenation led to a decrease in the electrophilicity index. chemrxiv.org

Table 1: Calculated Global Reactivity Descriptors for 4-ethoxy-2,3-difluoro benzamide researchgate.net

| Parameter | Value |

| HOMO Energy | -7.12 eV |

| LUMO Energy | -1.33 eV |

| Energy Gap (ΔE) | 5.79 eV |

| Chemical Potential (μ) | -4.2275 eV |

| Chemical Hardness (η) | 2.895 eV |

| Global Softness (S) | 0.345 eV⁻¹ |

| Electrophilicity Index (ω) | 3.090 eV |

Data obtained from DFT calculations on the analogue 4-ethoxy-2,3-difluoro benzamide.

Vibrational Spectral Prediction and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for elucidating molecular structure. DFT methods are commonly employed to predict the vibrational frequencies and modes of a molecule. A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific internal coordinates (bond stretching, angle bending, etc.), providing a detailed understanding of the molecule's vibrations.

A complete vibrational analysis has been performed for 4-ethoxy-2,3-difluoro benzamide (4EDFB), an analogue of the title compound. nih.gov The study utilized DFT calculations at the B3LYP/6-31+G(d,p) and 6-311++G(d,p) basis sets to compute the vibrational wavenumbers, which were then compared with experimental FT-IR and FT-Raman spectra. The assignments of the observed bands were made based on the PED analysis. nih.gov Key vibrational modes for benzamides typically include N-H stretching, C=O stretching, and various vibrations of the phenyl ring. For instance, in halogenated benzamides, the C-H···O and N-H···O intermolecular interactions play a significant role in the observed vibrational frequencies. ias.ac.in

For this compound, similar computational studies would be expected to reveal characteristic vibrational bands. The presence of the bromine and fluorine atoms would influence the vibrational frequencies of the benzene (B151609) ring. The N-ethoxy group would introduce its own characteristic vibrations. A PED analysis would be essential to unambiguously assign these complex vibrational modes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. dntb.gov.ua By simulating the motions of atoms and molecules over time, MD can reveal the preferred conformations of flexible molecules like this compound and the nature of the non-covalent interactions that govern their association in different environments. dntb.gov.ua

For flexible molecules, conformational analysis is key to understanding their properties. The rotation around single bonds, such as those in the ethoxy group and the amide linkage, gives rise to different conformers with varying energies. youtube.comyoutube.com MD simulations can explore the potential energy surface of the molecule and identify the most stable, low-energy conformations. dntb.gov.ua

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial in the solid state and in biological systems. dntb.gov.ua The simulations can predict how molecules of this compound would interact with each other or with other molecules, such as solvent molecules or biological macromolecules. This can provide information on crystal packing, solubility, and binding affinity to a target protein. dntb.gov.ua While specific MD simulation studies on this compound have not been reported, the methodologies are well-established for studying similar molecular systems. dntb.gov.uaresearchgate.net

Theoretical Studies of Halogen Bonding Interactions within Halogenated Benzamides

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as an oxygen or nitrogen atom. nih.govresearchgate.net The bromine atom in this compound can participate in such interactions. Theoretical studies on halogenated benzamides and related systems have provided a deep understanding of the nature and strength of these bonds. nih.govnih.gov

Computational studies have shown that the strength of halogen bonds can be comparable to that of hydrogen bonds. nih.gov The electrostatic potential around the halogen atom is anisotropic, with a region of positive potential (the σ-hole) along the extension of the C-X bond (where X is the halogen). nih.govnih.gov This positive σ-hole can interact favorably with regions of negative electrostatic potential on other molecules.

In the context of this compound, several types of halogen bonds are conceivable, including Br···O=C (with the carbonyl oxygen of another benzamide molecule), Br···N (with the amide nitrogen), and Br···π (with the aromatic ring). Studies on other bromo-substituted benzamides have confirmed the presence of Br···Br and Br···O interactions in the solid state, influencing the crystal packing. nih.govresearchgate.net The presence of both a hydrogen bond donor (the amide N-H) and a halogen bond donor (the bromine atom) can lead to a competition between these interactions in directing the supramolecular assembly. nih.gov Theoretical calculations are essential for quantifying the energies of these different interactions and predicting the most likely packing motifs. ias.ac.in

Computational Prediction of Structural and Topological Parameters (e.g., Topological Polar Surface Area (TPSA), LogP, Rotatable Bonds)

Structural and topological parameters are computationally derived descriptors that are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic properties of drug candidates. Key parameters include the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of drug absorption and transport properties. nih.gov LogP is a measure of a molecule's lipophilicity, which affects its solubility, permeability, and metabolic stability. The number of rotatable bonds is an indicator of molecular flexibility, which can influence binding to a target.

For this compound, these parameters can be predicted using various computational tools. The predicted values for some of these descriptors are available from public databases and are summarized in Table 2. These values provide a preliminary assessment of the molecule's drug-like properties. For instance, a higher TPSA is generally associated with lower membrane permeability, while a moderate LogP value is often desirable for oral bioavailability. QSAR studies on related benzamides have shown that topological descriptors can be successfully used to predict biological activity.

Table 2: Predicted Structural and Topological Parameters for this compound

| Parameter | Predicted Value | Source |

| Molecular Weight | 262.09 g/mol | --- |

| Molecular Formula | C₉H₉BrFNO₂ | --- |

| XLogP3 | 2.3 | PubChem CID 40081776 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 40081776 |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 40081776 |

| Rotatable Bond Count | 3 | PubChem CID 40081776 |

| Topological Polar Surface Area (TPSA) | 49.6 Ų | PubChem CID 40081776 |

Chemical Diversification and Synthesis of Advanced Benzamide Derivatives

Synthesis and Characterization of Positionally Isomeric and Substituted Benzamides

The synthesis of specifically substituted benzamides, such as positional isomers of 4-bromo-N-ethoxy-2-fluorobenzamide, involves multi-step synthetic pathways, often starting from commercially available substituted benzene (B151609) precursors. For instance, the synthesis of a compound like 5-bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide sigmaaldrich.com would typically begin with a corresponding benzoic acid or benzaldehyde. A plausible precursor, 5-bromo-2-fluorobenzaldehyde, can be synthesized from 1-bromo-4-fluorobenzene (B142099) through ortho-lithiation followed by formylation with methyl formate. The resulting aldehyde can then be oxidized to the carboxylic acid, which is subsequently activated and coupled with the desired amine, in this case, 4-ethoxyaniline, to form the final amide product.

The characterization of these complex benzamide (B126) derivatives relies on a suite of analytical techniques to confirm their structure and purity. Mass spectrometry (ESI-MS) is used to verify the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of each atom in the molecule. nih.gov For example, in the ¹H NMR spectrum of a related compound, 4-bromo-N-(3,5-dimethoxyphenyl)-2-pentanamidobenzamide, distinct signals are observed for the amide protons (–NH–), aromatic protons (Ar–H), and the aliphatic chain, with chemical shifts and coupling constants confirming their relative positions. nih.gov Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. nih.gov Melting point analysis is also a standard method for assessing the purity of these crystalline solids. nih.gov

Detailed research on related structures, such as 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, provides insight into the expected analytical data for these types of compounds. nih.gov

Table 1: Illustrative Characterization Data for Substituted Benzamide Derivatives This table presents data from analogous compounds to illustrate typical characterization findings.

| Compound Name | Method | Observed Data | Reference |

|---|---|---|---|

| 4-Bromo-N-(3,5-dimethoxyphenyl)-2-pentanamidobenzamide | ESI-MS | [M+H]⁺: 436.91 | nih.gov |

| ¹H NMR (600 MHz, DMSO-d₆) | δ (ppm): 10.675 (s, 1H, –NH–), 8.722 (s, 1H, –NH–), 8.306 (s, 1H, Ar–H), 7.377 (d, J=8.4 Hz, 1H, Ar–H), 7.162 (d, J=8.4 Hz, 1H, Ar–H), 6.867 (s, 2H, Ar–H), 6.316 (s, 1H, Ar–H), 3.815 (s, 6H, –OCH₃), 2.374 (t, 2H, –CH₂–), 1.682 (m, 2H, –CH₂–), 1.407 (m, 2H, CH₂–), 0.947 (t, 3H, –CH₃) | nih.gov | |

| 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(phenylsulfonamido)benzamide | ESI-MS | [M+H]⁺: 493.02 | nih.gov |

Exploration of N-Substituted Benzamide Analogues

The diversification of the benzamide scaffold through modification of the nitrogen substituent is a key strategy in medicinal and materials chemistry. This exploration includes the synthesis of N-methyl, N,N-diethyl, and N-aryl analogues, each requiring specific synthetic methodologies. nih.govnih.govnih.gov

N-Methyl Benzamides: These analogues are valuable intermediates in the synthesis of various pharmaceuticals. chemicalbook.com A common laboratory synthesis involves the reaction of a benzoic acid methyl ester with an overstoichiometric amount of methylamine (B109427) in methanol (B129727) at elevated temperature and pressure (e.g., 80-100 °C, 4-8 bar). google.com This method is advantageous as it avoids the formation of acid byproducts that would need neutralization. google.com Asymmetric synthesis has also been employed to produce specific stereoisomers of more complex N-methylbenzamide analogues. nih.gov

N,N-Diethyl Benzamides: The N,N-diethylamide functional group is particularly useful in synthetic chemistry as a directed ortho-metalation (DoM) group, which allows for regiocontrolled functionalization of the aromatic ring. nih.gov A non-classical Mitsunobu reaction provides an efficient route for their synthesis, reacting a benzoic acid with diethylamine (B46881) in the presence of triphenylphosphine (B44618) and diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov More traditional methods include the acylation of diethylamine with benzoyl chloride in the presence of a base like triethylamine. prepchem.com Single-pot processes have also been developed, for example, by reacting benzoic acid with N,N-diethyl carbamoyl (B1232498) chloride. google.com

N-Aryl Benzamides: The synthesis of N-aryl amides, which are present in numerous bioactive compounds, can be achieved through various modern catalytic methods. mdpi.com One approach involves a rhodium-catalyzed C-H functionalization and amidation of benzoic acids with isocyanates, where the carboxylate group acts as a removable directing group. nih.gov Other innovative methods include the reaction of acyl-Bunte salts (generated from organic anhydrides and sodium thiosulfate) with aryl azides acs.org and the direct coupling of aryl halides with formamide (B127407) using a synergistic photoredox/nickel dual catalytic system. acs.org

Table 2: Comparison of Synthetic Methods for N-Substituted Benzamides

| N-Substituent | Method | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| N-Methyl | Aminolysis of Ester | Benzoic acid methyl ester, Methylamine | Avoids acid byproducts | google.com |

| N,N-Diethyl | Mitsunobu Reaction | Benzoic acid, Diethylamine, PPh₃, DIAD | High efficiency, useful for DoM precursors | nih.gov |

| N,N-Diethyl | Acylation | Benzoyl chloride, Diethylamine, Triethylamine | Traditional, straightforward | prepchem.com |

| N-Aryl | Rh-Catalyzed C-H Activation | Benzoic acid, Isocyanate, Rh catalyst | Uses removable directing group | nih.gov |

| N-Aryl | Photoredox/Ni Dual Catalysis | Aryl halide, Formamide, Photocatalyst, Ni catalyst | High functional group tolerance, atom-economical | acs.org |

Coordination Chemistry: Metal Complexation of Benzamide Ligands

Benzamide derivatives are effective ligands for metal coordination due to the presence of donor atoms, primarily the amide oxygen and nitrogen, as well as other potential donor sites on the aromatic rings or substituents.

Design and Synthesis of Benzamide-Derived Ligands for Metal Coordination

The rational design of benzamide-derived ligands is crucial for creating metal complexes with specific geometries and properties. researchgate.net Ligands can be designed to be bidentate, tridentate, or polydentate by incorporating additional coordinating groups. For example, 2,2′-dithiobisbenzamide (DTBA) acts as a ligand where coordination can occur through the amide groups. researchgate.net The synthesis of these ligands follows standard organic chemistry procedures, while the complexation reaction typically involves mixing the ligand with a metal salt (e.g., CoCl₂, CuCl₂, Ni(OAc)₂) in a suitable solvent, sometimes under reflux, to yield the metal complex. researchgate.netresearchgate.net The stoichiometry of the resulting complexes, such as 1:1 (Metal:Ligand), can be controlled by the reaction conditions and the nature of the ligand and metal ion. researchgate.net

Spectroscopic and Crystallographic Investigation of Metal-Benzamide Complexes

The mode of coordination and the geometry of the resulting complexes are elucidated using spectroscopic and crystallographic techniques.

Spectroscopic Analysis: Infrared (IR) spectroscopy is a powerful tool for determining the binding sites of the benzamide ligand. Upon coordination of a metal ion to the amide group, characteristic shifts in the vibrational frequencies are observed. Coordination through the amide nitrogen is suggested by changes in the N-H stretching bands and the appearance of new bands in the far-IR region corresponding to M-N stretching vibrations (typically 500-540 cm⁻¹). researchgate.net Conversely, coordination to the carbonyl oxygen is indicated by a shift in the C=O stretching frequency. nih.gov Electronic spectroscopy (UV-Visible) provides information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral). nih.govtandfonline.com

Table 3: Spectroscopic Evidence for Benzamide-Metal Coordination

| Spectroscopic Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) | Shift in ν(C=O) band | Coordination via carbonyl oxygen | nih.gov |

| Infrared (IR) | Shift in ν(N-H) bands and new ν(M-N) band (500-540 cm⁻¹) | Coordination via amide nitrogen | researchgate.net |

| Infrared (IR) | New ν(M-O) band (450-490 cm⁻¹) | Evidence of metal-oxygen bond | tandfonline.com |

| UV-Visible | d-d transition bands | Determination of coordination geometry (octahedral, tetrahedral, etc.) | nih.govtandfonline.com |

Electronic Properties and Delocalization within Chelate Rings of Complexes

The formation of a chelate ring, where a single ligand binds to a central metal ion at two or more points, significantly influences the electronic properties of the complex. When benzamide-derived ligands form such rings, π-electrons can become delocalized over the entire chelate ring system. researchgate.net

This d-electron delocalization, which indicates a significant covalent character in the metal-ligand bond, can be observed through spectroscopic methods. researchgate.net The electronic structure of the complex is altered, affecting properties like color and redox potential. semanticscholar.org The delocalization can lead to intense metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the electronic spectra. semanticscholar.org Furthermore, the magnetic properties of the complex are dictated by the electronic configuration of the metal ion within the ligand field, determining whether the complex is paramagnetic or diamagnetic. nih.gov Stacking interactions between these planar chelate rings with delocalized π-bonds can also play a significant role in the crystal packing of these metal complexes. researchgate.net

Conclusion and Future Research Directions in 4 Bromo N Ethoxy 2 Fluorobenzamide Chemistry

Identification of Remaining Challenges in Synthesis and Mechanistic Understanding

The primary challenge is the complete lack of a published synthetic route for 4-bromo-N-ethoxy-2-fluorobenzamide. A potential synthetic approach could involve the amidation of a corresponding 4-bromo-2-fluoro-N-ethoxybenzoic acid precursor. However, the synthesis of this precursor itself is not described. Challenges in such a synthesis could include regioselectivity during the introduction of the bromo and ethoxy groups and potential side reactions due to the presence of the activating/deactivating groups on the benzene (B151609) ring.

Once synthesized, understanding the reaction mechanisms involving this compound would be the next frontier. The influence of the N-ethoxy group on the amide's rotational barrier and its participation in potential intramolecular interactions would be of fundamental interest.

Proposed Directions for Future Experimental and Theoretical Research

Future research should logically begin with the development of a reliable and scalable synthesis for this compound. Following a successful synthesis, a thorough characterization using modern analytical techniques would be essential.

Table 1: Proposed Initial Characterization of this compound

| Analytical Technique | Information to be Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide detailed structural information, confirming the connectivity of atoms and the chemical environment of each nucleus. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would determine the exact molecular weight and elemental composition, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Would identify the characteristic vibrational frequencies of the functional groups, particularly the amide C=O and N-H stretches, and the C-Br, C-F, and C-O bonds. |

| X-ray Crystallography | If suitable crystals can be obtained, this technique would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. |

Theoretical studies, such as Density Functional Theory (DFT) calculations, could complement experimental work by predicting the compound's geometry, electronic structure, and spectroscopic properties. These calculations could also provide insights into its potential reactivity and reaction mechanisms.

Potential for Integration of Multi-Disciplinary Approaches in Chemical Science

The study of this compound, once synthesized, could benefit from a multi-disciplinary approach. Its structural features suggest potential applications in medicinal chemistry, where benzamides are a common motif in drug discovery. The presence of fluorine and bromine could influence its metabolic stability and binding affinity to biological targets. Therefore, collaboration between synthetic organic chemists, computational chemists, and pharmacologists could unlock the potential of this currently undocumented compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.